molecular formula C24H29NO2 B192801 Dehydrodeoxy donepezil CAS No. 120013-45-8

Dehydrodeoxy donepezil

Cat. No. B192801
CAS RN: 120013-45-8
M. Wt: 363.5 g/mol
InChI Key: WEXHLNQRFRJSQX-UHFFFAOYSA-N
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Description

Dehydrodeoxy Donepezil, also known as Donepezil Indene Impurity or Donepezil Dehydro Deoxy Impurity, is a compound with the molecular formula C24H29NO2 and a molecular weight of 363.5 . It is an inhibitor of acetylcholinesterase (AChE) .


Synthesis Analysis

The synthesis of Donepezil and its derivatives has been a subject of extensive research . Various synthetic approaches have been examined, ranging from traditional methods using hazardous chemicals to eco-friendly strategies . The synthesis of Donepezil from dimethoxy-dihydro-indenone in just two steps has been suggested as industrially viable and cost-effective .


Molecular Structure Analysis

The molecular structure of Dehydrodeoxy Donepezil consists of a benzylpiperidine and an indanone moiety . The compound contains a piperidine nucleus .


Chemical Reactions Analysis

Donepezil, a widely used drug against Alzheimer’s disease, has been shown to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . The rate of this reaction has been found to be first-order with respect to Donepezil and the oxidant .


Physical And Chemical Properties Analysis

Dehydrodeoxy Donepezil is a compound with a molecular weight of 363.5 . It has a molecular formula of C24H29NO2 .

Scientific Research Applications

Alzheimer’s Disease Treatment

Donepezil, from which Dehydrodeoxy donepezil is derived, is a pivotal Alzheimer’s disease (AD) medication introduced in 1997 . It’s a selective acetylcholinesterase inhibitor with 100% oral bioavailability and a 70-hour half-life . Donepezil’s success in neurodegenerative disorder management has spurred extensive research into its synthesis and structural modifications .

Synthesis and Structural Modifications

The synthesis and modification of drugs like donepezil gain paramount importance given projections of increased AD cases . Methods range from traditional hazardous chemicals to eco-friendly strategies . Structural modifications and their impact on biological activities are explored, emphasizing their role in developing therapeutic agents for neurodegenerative diseases .

Drug Design Versatility

The versatility of donepezil in drug design is demonstrated through discussions on analogues and hybrids, including those with lipoic and ferulic acid . This versatility allows for the creation of a wide range of potential therapeutic agents.

Development of New Donepezil Analogs

New benzothiophene-based compounds were designed, synthesized, and evaluated as potential anti-Alzheimer agents . Most of the synthesized compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro .

In Vivo Evaluation

The in vivo evaluation of the promising compounds confirmed a significant memory improvement in scopolamine-induced memory impairment model in mice .

Molecular Docking Simulation

The molecular docking simulation of compounds in Torpedo californica- AChE (Tc AChE) active site showed a good agreement with the obtained screening results .

In Silico ADMET and Physicochemical Parameters

The in silico ADMET and other physicochemical parameters were also reported . These parameters are crucial in the drug development process as they provide insights into the drug’s absorption, distribution, metabolism, excretion, and toxicity.

Greener Synthesis Techniques

Emerging trends in donepezil research encompass greener synthesis techniques, improved scalability, and the design of multi-target ligands for AD treatment . These techniques aim to reduce the environmental impact of drug synthesis.

Mechanism of Action

Target of Action

Dehydrodeoxy donepezil, also known as Donepezil Indene Impurity , is a derivative of donepezil, which is primarily an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting this enzyme, donepezil increases the concentration of acetylcholine in the brain, which can help improve cognitive function .

Mode of Action

Donepezil, and by extension dehydrodeoxy donepezil, works by reversibly and noncompetitively inhibiting acetylcholinesterase . In addition to its actions as an acetylcholinesterase inhibitor, donepezil has been found to act as a potent agonist of the σ1 receptor .

Biochemical Pathways

The primary biochemical pathway affected by donepezil is the cholinergic pathway . By inhibiting acetylcholinesterase, donepezil increases the levels of acetylcholine, enhancing cholinergic transmission . This can lead to improved cognitive function in patients with Alzheimer’s disease . Additionally, donepezil may protect neurons via direct and indirect stimulation of nicotinic acetylcholine receptors (nAChRs) against glutamate-induced neurotoxicity .

Pharmacokinetics

Donepezil is well absorbed and extensively metabolized in the liver via CYP2D6 and 3A4 and glucuronidation to four major metabolites . It is excreted in the urine (57%; 17% as unchanged drug) and feces (15%) . The half-life of elimination is approximately 70 hours, and it takes about 15 days to reach steady-state .

Result of Action

The primary result of donepezil’s action is the improvement of cognitive function in patients with Alzheimer’s disease . This is achieved through the enhancement of cholinergic transmission resulting from the inhibition of acetylcholinesterase . Additionally, donepezil has been found to promote oligodendrocyte generation and remyelination, suggesting potential benefits in treating CNS demyelinating diseases such as multiple sclerosis .

Action Environment

The action of donepezil can be influenced by various environmental factors. For instance, genetic factors can affect the pharmacokinetics and pharmacodynamics of donepezil, leading to variations in therapeutic response . Furthermore, the presence of other medications, particularly anticholinergic medications, can interfere with the activity of donepezil .

Safety and Hazards

When handling Dehydrodeoxy Donepezil, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

Future Directions

The synthesis and structural modifications of drugs like Donepezil are of paramount importance given the increasing prevalence of Alzheimer’s disease . Extensive research into the synthesis and derivatives of Donepezil has been spurred by its success in managing neurodegenerative disorders .

properties

IUPAC Name

1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,13,15-16,18H,8-12,14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXHLNQRFRJSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152653
Record name Dehydrodeoxy donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrodeoxy donepezil

CAS RN

120013-45-8
Record name Dehydrodeoxy donepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrodeoxy donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDRODEOXY DONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0F70BY09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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